tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1706438-41-6
VCID: VC2736298
InChI: InChI=1S/C22H34N2O3/c1-21(2,3)27-20(26)24-14-11-22(19(16-24)17-25)9-12-23(13-10-22)15-18-7-5-4-6-8-18/h4-8,19,25H,9-17H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)C(C1)CO
Molecular Formula: C22H34N2O3
Molecular Weight: 374.5 g/mol

tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

CAS No.: 1706438-41-6

Cat. No.: VC2736298

Molecular Formula: C22H34N2O3

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate - 1706438-41-6

Specification

CAS No. 1706438-41-6
Molecular Formula C22H34N2O3
Molecular Weight 374.5 g/mol
IUPAC Name tert-butyl 9-benzyl-5-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Standard InChI InChI=1S/C22H34N2O3/c1-21(2,3)27-20(26)24-14-11-22(19(16-24)17-25)9-12-23(13-10-22)15-18-7-5-4-6-8-18/h4-8,19,25H,9-17H2,1-3H3
Standard InChI Key YAORWXSGGQJXRX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)C(C1)CO
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)C(C1)CO

Introduction

Chemical Identity and Structure

tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate belongs to the diazaspiro compound family, featuring a spirocyclic structure with specific functional groups. The compound's key identifiers and structural characteristics are detailed below:

Basic Identifiers

ParameterValue
CAS Number1706438-41-6
Molecular FormulaC₂₂H₃₄N₂O₃
Molecular Weight374.5 g/mol
IUPAC Nametert-butyl 9-benzyl-5-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)C(C1)CO
Standard InChIInChI=1S/C22H34N2O3/c1-21(2,3)27-20(26)24-14-11-22(19(16-24)17-25)9-12-23(13-10-22)15-18-7-5-4-6-8-18/h4-8,19,25H,9-17H2,1-3H3
Standard InChIKeyYAORWXSGGQJXRX-UHFFFAOYSA-N

The compound features several key structural elements:

  • A diazaspiro[5.5]undecane core structure

  • A tert-butoxycarbonyl (Boc) protecting group on one nitrogen

  • A benzyl substituent on the other nitrogen

  • A hydroxymethyl group at position 1

Structural Features

The molecule contains:

  • Two nitrogen atoms in a spirocyclic arrangement

  • Three oxygen atoms (one in the hydroxyl group and two in the carboxylate)

  • A benzene ring attached via a methylene linker

  • A tert-butyl ester moiety

  • A primary alcohol functionality

The diazaspiro[5.5]undecane scaffold serves as the central structural element, providing a rigid three-dimensional framework that can be strategically functionalized for various applications .

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate determine its handling characteristics and potential applications.

Physical Properties

The compound is typically available as a solid at room temperature. Specific physical properties include:

PropertyDescription
Physical StateSolid
ColorNot specified in available data
SolubilityLikely soluble in organic solvents such as DMSO, dichloromethane, and chloroform
Storage ConditionsRecommended storage at 2-8°C
StabilityShould be stored in tightly closed containers

Chemical Reactivity

Based on its functional groups, the compound exhibits several reactive sites:

  • The primary alcohol (hydroxymethyl) group can participate in oxidation, esterification, and other transformations typical of alcohols

  • The tert-butoxycarbonyl (Boc) group is acid-labile and can be cleaved under acidic conditions

  • The benzyl group on the nitrogen can potentially be removed via hydrogenolysis

  • The spirocyclic core structure provides conformational rigidity

The presence of these reactive groups makes the compound versatile for chemical modifications in synthesis pathways .

Synthesis and Preparation

The synthesis of tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps starting from simpler precursors.

Related Precursors

A key intermediate in the synthesis is likely tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2), which serves as the core scaffold for further functionalization .

Applications in Research and Development

tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in chemical and pharmaceutical research.

Building Block in Medicinal Chemistry

The compound serves as a valuable building block for medicinal chemistry applications:

  • Provides a rigid, three-dimensional scaffold for drug design

  • Offers multiple sites for functionalization

  • Contains pharmacologically relevant structural features

  • Enables the exploration of structure-activity relationships (SAR) in drug discovery

Applications in GABA Receptor Research

Related compounds in the 3,9-diazaspiro[5.5]undecane series have been investigated for their activity on GABA receptors, suggesting potential applications in neurological research:

  • Compounds in this class have shown binding to high-affinity extrasynaptic GABA receptors

  • Structure-activity relationship studies have explored the importance of various substituents

  • Some analogs have exhibited submicromolar binding affinities

  • The spirocyclic structure provides a framework for modulating receptor interactions

The hydroxymethyl and benzyl substituents may play crucial roles in determining biological activity and receptor selectivity for compounds in this structural class.

Hazard TypeClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ ToxicityCategory 3 (Respiratory system, single exposure)

The compound carries warning hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures

The following precautions are recommended when handling this compound:

  • Avoid breathing dust/fume/gas/mist/vapors/spray

  • Wash skin thoroughly after handling

  • Use only outdoors or in a well-ventilated area

  • Wear protective gloves/protective clothing/eye protection/face protection

  • In case of skin contact, wash with plenty of soap and water

  • If inhaled, remove to fresh air and keep at rest

  • If eye contact occurs, rinse cautiously with water for several minutes and remove contact lenses if present

  • Store in a well-ventilated place with container tightly closed

  • Store locked up

  • Dispose of contents/container according to local regulations

SupplierProduct IDPurityPackage Sizes
ChemDivBB58-1669Not specifiedFrom 1 mg
VulcanchemVC2736298Not specifiedResearch quantities
AK Scientific4583EB95%Research quantities

ChemDiv offers the compound in various formats:

  • Glass vials (4ml Glass Vials VWR #97047-678)

  • 96-tube racks (Matrix #4247 96-well 1.4ml sealed with capmats)

Supply Chain and Ordering Information

Typical delivery options include:

  • Express services (UPS, WC)

  • 1-2 days for small orders

  • 2-4 weeks for larger selections

Delivery formats generally include:

  • 0.5-50 mg of dry powder sample in single glass vials

  • DMSO solutions (frozen 10μl-250μl@10mM in 96 and 384 formats)

Custom synthesis services are also available for larger quantities or specialized requirements .

Structural Relationships and Analogs

tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate belongs to a broader family of diazaspiro compounds with various biological activities.

Related Compounds

Several structurally related compounds have been reported:

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2) - A precursor lacking the benzyl and hydroxymethyl substituents

  • tert-Butyl 9-(3-methylbenzoyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate - A related compound with different N-substituents

  • Various other 3,9-diazaspiro[5.5]undecane derivatives with different functional groups

Structure-Activity Relationships

Structure-activity relationship studies of related compounds have revealed:

  • Electron-donating substituents in meta or para positions on aromatic rings can improve binding affinity

  • Polar substituents may enhance interaction with specific receptor binding sites

  • The diazaspiro core provides a rigid framework that influences receptor binding characteristics

  • Modifications at specific positions can significantly alter biological activity profiles

These relationships suggest that tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate may possess unique properties based on its specific substitution pattern.

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